3-Fluoro-2-(hydroxymethyl)benzonitrile: Technical Profile & Synthetic Utility
This guide provides an in-depth technical analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile , a critical fluorinated building block in medicinal chemistry. It is designed for researchers requiring actionable synthetic p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile , a critical fluorinated building block in medicinal chemistry. It is designed for researchers requiring actionable synthetic protocols, mechanistic insights, and application data without redundant filler.
Executive Summary
3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 1260764-63-3) is a disubstituted benzene derivative characterized by a chemically versatile triad: a nitrile electron-withdrawing group, a hydroxymethyl handle, and a fluorine atom ortho to the hydroxymethyl group.[1]
Its primary utility lies in its role as a privileged scaffold for benzoxaborole synthesis . The proximity of the hydroxymethyl and nitrile groups allows for rapid cyclization into boron-containing heterocycles (e.g., 7-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), a class of compounds validated by the antifungal drug Tavaborole (Kerydin). Additionally, it serves as a precursor for fluorinated phthalides and isoindolinones.
Ortho-substitution pattern is critical for reactivity
Synthetic Pathways
The synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile typically follows one of two primary retrosynthetic disconnections: Reduction of the Carbonyl or Functionalization of the Methyl Group .
This is the preferred method for high-purity synthesis, avoiding radical byproducts. It utilizes 3-Fluoro-2-formylbenzonitrile as the starting material.
Mechanism: Nucleophilic addition of hydride to the aldehyde carbonyl, followed by protonation.[4] The nitrile remains intact under these mild conditions.
Protocol:
Dissolution: Dissolve 3-Fluoro-2-formylbenzonitrile (1.0 eq) in anhydrous MeOH (10 mL/g) at 0°C.
Addition: Add NaBH₄ (0.5–1.0 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
Quench: Quench with saturated NH₄Cl solution or dilute HCl (pH ~5).
Isolation: Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexane/EtOAc if necessary.
Used when the methyl precursor 3-Fluoro-2-methylbenzonitrile is available. This route is more cost-effective but requires careful control of radical conditions.
Figure 1: Comparative synthetic pathways. The reductive route (Green) offers higher chemoselectivity for lab-scale preparation.
Medicinal Chemistry Applications
4.1. Precursor to Benzoxaboroles
The most high-value application of this scaffold is in the synthesis of benzoxaboroles , a class of boron-heterocycles with potent anti-inflammatory and antifungal properties (e.g., Crisaborole, Tavaborole).
The 3-fluoro-2-(hydroxymethyl)benzonitrile scaffold allows for the construction of 7-fluoro-benzoxaboroles . The fluorine atom at the 3-position (ortho to the hydroxymethyl) modulates the pKa of the boron center and metabolic stability.
Synthesis Logic:
Protection: The alcohol is protected (e.g., THP or TBS).
Borylation: The nitrile is not the direct handle here; rather, the scaffold is often derived from a 2-bromo precursor. However, if starting from the nitrile, it can be converted to the boronic acid via hydrolysis to the acid, reduction to the alcohol, and subsequent directed lithiation/borylation if a halogen handle is present, or via transition-metal catalyzed borylation.
Cyclization: The critical step is the dehydration between the boronic acid B(OH)₂ and the pendant hydroxymethyl group to form the oxaborole ring.
4.2. Access to Fluorinated Phthalides
Hydrolysis of the nitrile group under acidic conditions (HCl/AcOH, reflux) leads to the carboxylic acid, which spontaneously lactonizes with the proximal alcohol to form 4-fluoro-isobenzofuran-1(3H)-one (4-fluorophthalide) . These are key intermediates for poly(ADP-ribose) polymerase (PARP) inhibitors.
Figure 2: Divergent synthesis from the core scaffold. The benzoxaborole pathway is critical for novel antifungal development.
Analytical Characterization
To validate the integrity of the synthesized compound, the following spectral signatures must be observed:
¹H NMR (400 MHz, DMSO-d₆):
Aromatic Region: Multiplets at δ 7.4–7.8 ppm (3 protons). The coupling constants (
) will be distinct for the 3-fluoro substitution.
Benzylic Methylene: Doublet at δ ~4.6 ppm (
OH).
Hydroxyl: Triplet at δ ~5.4 ppm (OH), exchangeable with D₂O.
¹⁹F NMR: Single peak at δ -110 to -120 ppm (typical for aryl fluorides).
IR Spectroscopy:
Nitrile: Sharp, weak band at ~2230 cm⁻¹ (C≡N).
Alcohol: Broad band at 3300–3500 cm⁻¹ (O-H stretch).
Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).
Nitrile Toxicity: While less toxic than simple aliphatic nitriles, metabolic release of cyanide is theoretically possible but rare with stable benzonitriles. Treat as toxic by ingestion.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature of the hydroxymethyl group requires protection from moisture.
References
Chemical Identity & CAS: 3-Fluoro-2-(hydroxymethyl)benzonitrile Product Detail. Sigma-Aldrich/Merck. Link (Verified CAS: 1260764-63-3).
Synthetic Methodology (Reduction): Cho, B. T., & Kang, S. K. (2005).[5] Convenient Reduction of Carbonyl Compounds with NaBH4. Tetrahedron, 61, 5725-5734.[5] Link
Benzoxaborole Applications: Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[6][7] Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
Analogous Synthesis (Danuglipron Intermediate): Bartolome, A. P., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. Organic Process Research & Development. Link
Strategic Utilization of Fluorinated Benzonitrile Intermediates in Modern Drug Discovery
Topic: Literature review of fluorinated benzonitrile intermediates in drug discovery Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the l...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature review of fluorinated benzonitrile intermediates in drug discovery
Content Type: In-depth technical guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated benzonitriles have emerged as high-value pharmacophores and pivotal synthetic intermediates.[1] This guide analyzes the "Fluorine-Nitrile Synergy"—a structural motif where the electron-withdrawing nature of the cyano group (-CN) amplifies the metabolic stability provided by the fluorine atom, while the fluorine atom modulates the electrophilicity of the nitrile.
This technical guide synthesizes the synthetic accessibility, reactivity profiles, and clinical applications of these intermediates, moving beyond basic literature summary to provide actionable decision-making frameworks for drug development professionals.
The Chemical Advantage: The Fluorine-Nitrile Synergy
The simultaneous incorporation of fluorine and nitrile groups onto an aromatic ring creates a unique electronic environment that serves three critical functions in drug design:
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidation. Placing fluorine ortho to a nitrile group protects the ring from metabolic attack while electronically activating the nitrile for nucleophilic transformations.
pKa Modulation: Fluorine acts as a strong inductive electron withdrawer. When positioned ortho or para to a functional group derived from the nitrile (e.g., an amide or tetrazole), it significantly lowers the pKa, often improving bioavailability and target binding affinity.
Synthetic Versatility: The nitrile group is a "gateway functional group." It is stable enough to survive many upstream modifications but reactive enough to be converted into amines, amides, acids, or heterocycles (e.g., tetrazoles, oxadiazoles) late in the synthesis.
Synthetic Strategies: Accessing the Scaffold
Reliable access to fluorinated benzonitriles is a prerequisite for their use. We evaluate three primary methodologies based on scalability and functional group tolerance.
Table 1: Comparative Analysis of Synthesis Methods
Methodology
Mechanism
Key Reagents
Advantages
Limitations
Pd-Catalyzed Cyanation
Cross-Coupling
Pd(OAc)₂, K₄[Fe(CN)₆], Ligand
Mild conditions (80-100°C); Non-toxic cyanide source; High tolerance.
Cost of Pd catalysts; Requires removal of metal residues.
Halex Reaction
S_NAr (Cl F)
KF, Ph₄PBr, Sulfolane/DMSO
Industrial scalability; Low raw material cost.
Requires high temp (>180°C); Limited to electron-deficient rings.
Sandmeyer Reaction
Radical/Ionic
NaNO₂, CuCN, HCl
Well-established; Works on anilines.
Stoichiometric Cu waste; Potential for explosive diazonium intermediates.
Ni-Catalyzed Activation
C-CN Activation
Ni(cod)₂, Ligands
Can activate C-F or C-CN bonds specifically.
Air-sensitive catalysts; often requires glovebox conditions.
Diagram 1: Synthetic Decision Tree for Fluorinated Benzonitriles
Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and electronic properties.
Critical Reactivity Profiles: The "Gateway" Intermediate
Once synthesized, the fluorinated benzonitrile is rarely the final product. It serves as a divergent point. The presence of fluorine ortho to the nitrile accelerates nucleophilic attack at the nitrile carbon due to inductive effects, but also enables Nucleophilic Aromatic Substitution (
) at the fluorine position itself—a dual reactivity mode that must be controlled.
Divergent Synthesis Workflow
Path A: Nitrile Transformation: Hydrolysis to amides (e.g., for Enzalutamide precursors) or cyclization to triazoles (e.g., Letrozole).
Path B: Fluorine Displacement (
): Using the nitrile as an electron-withdrawing group to activate the ring for nucleophilic attack, displacing the fluorine with amines or alkoxides (e.g., Belzutifan synthesis).
Diagram 2: Divergent Reactivity of 2-Fluoro-4-Bromobenzonitrile
Caption: The "Tri-Vector" reactivity of fluorinated halobenzonitriles allows for selective functionalization at three distinct sites.
Case Studies in FDA-Approved Drugs
The following examples illustrate how fluorinated benzonitrile intermediates are utilized in blockbuster therapeutics.
Case Study 1: Letrozole (Femara®)
Therapeutic Area: Breast Cancer (Aromatase Inhibitor).[2]
Mechanism of Synthesis: The synthesis exploits the electron-withdrawing power of the nitrile. A carbanion formed from 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile attacks 4-fluorobenzonitrile. The nitrile group on the electrophile activates the para-fluorine for displacement (
).
Technical Insight: The reaction requires strict temperature control (-20°C to -55°C) and a strong base (KOtBu) to prevent polymerization of the nitrile [1][2].
Case Study 2: Enzalutamide (Xtandi®)
Therapeutic Area: Prostate Cancer (Androgen Receptor Antagonist).[4]
Mechanism of Synthesis: This intermediate is converted into 4-isothiocyanato-2-(trifluoromethyl)benzonitrile using thiophosgene (or safer surrogates). This isothiocyanate then reacts with an amino-ester to form the thiohydantoin ring.
Technical Insight: The trifluoromethyl group provides metabolic stability, while the nitrile remains intact as a critical binding element in the androgen receptor pocket [3][4].
capability. One fluorine atom is displaced by a hydroxide/methoxide to form a phenol, which is then coupled to the indanone sulfone core. The remaining fluorine and nitrile groups are essential for potency and selectivity.
Technical Insight: The regioselectivity is controlled by the symmetry of the starting material (3,5-difluoro), simplifying the isolation of the mono-substituted product [5][6].
Detailed Experimental Protocol
Protocol: Pd-Catalyzed Cyanation of Aryl Halides using Non-Toxic Sources
A robust method for converting Aryl-Br/Cl to Aryl-CN without using NaCN.
Scope: Synthesis of 4-amino-2-fluorobenzonitrile from 4-bromo-3-fluoroaniline.
Technical Guide: 3-Fluoro-2-(hydroxymethyl)benzonitrile in Benzoxaborole Synthesis
The following technical guide details the application of 3-Fluoro-2-(hydroxymethyl)benzonitrile as a critical scaffold in the synthesis of fluorinated benzoxaboroles. This guide focuses on the ipso-borylation of the nitr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the application of 3-Fluoro-2-(hydroxymethyl)benzonitrile as a critical scaffold in the synthesis of fluorinated benzoxaboroles.
This guide focuses on the ipso-borylation of the nitrile group , a high-value synthetic transformation that converts the cyano moiety directly into the boronic ester required for the benzoxaborole ring closure. This route provides access to 7-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , a structural analog of Tavaborole (Kerydin) with distinct physicochemical properties (pKa modulation and enhanced Lewis acidity).
Executive Summary
3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 1260764-63-3) serves as a specialized "linchpin" intermediate for accessing 7-substituted benzoxaboroles. Unlike the classical Tavaborole synthesis—which relies on the lithiation of aryl bromides—this scaffold utilizes the nitrile group as a masked boron surrogate .
By employing Nickel-catalyzed C–CN activation , researchers can achieve a direct ipso-borylation , replacing the cyano group with a pinacol boronate. This method offers superior atom economy compared to halogenation-lithiation sequences and allows for the precise positioning of the fluorine atom at the C7 position of the final benzoxaborole core, a modification known to enhance antimicrobial potency and hydrolytic stability.
Chemical Context & Structural Logic[1][2]
The Scaffold
The starting material presents a 1,2,3-substitution pattern on the benzene ring:
Position 1 (CN): The electrophilic handle destined for conversion to the boron center.
Position 2 (CH₂OH): The benzylic alcohol required for ring closure (forming the B–O–C oxaborole linkage).
Position 3 (F): An electron-withdrawing group that will reside at position 7 of the final benzoxaborole, modulating the Lewis acidity of the boron center.
The Transformation Strategy
The synthesis hinges on the Ni-catalyzed cross-coupling of aryl nitriles with diboron reagents . This pathway avoids the use of pyrophoric organolithium reagents (e.g., n-BuLi) typical in classical benzoxaborole manufacturing, making it safer and more scalable.
Glovebox/Schlenk Line: In a flame-dried reaction vial, combine the protected nitrile (1.0 equiv), B₂pin₂ (1.5 equiv), Ni(COD)₂ (10 mol%), and PCy₃ (20 mol%).
Add anhydrous, degassed Toluene (0.5 M concentration).
Seal the vial and heat to 100°C for 12–16 hours. The solution typically turns dark red/brown.
Cool to RT. Filter through a short pad of silica gel (eluting with EtOAc) to remove nickel residues.
Concentrate the filtrate to obtain the crude aryl boronate .
Phase C: Deprotection & Cyclization
Simultaneous removal of the THP group and pinacol ester leads to spontaneous ring closure.
Reagents: 6M HCl or 4M HCl in Dioxane.
Solvent: Acetone/Water or THF/Water.
Step-by-Step:
Dissolve the crude boronate in Acetone/Water (3:1).
Add 6M HCl (5 equiv) dropwise.
Stir at RT for 2 hours. The acidic conditions hydrolyze the THP ether to the alcohol and the pinacol ester to the boronic acid.
Cyclization: The free boronic acid and the proximal benzylic alcohol spontaneously condense to form the cyclic benzoxaborole.
Purification: Adjust pH to ~7. Extract with EtOAc.[1] Recrystallize from Hexane/EtOAc to yield 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .
Data Summary & Process Optimization
Quantitative Performance Matrix
Parameter
Standard Conditions
Optimized Conditions
Notes
Catalyst
Ni(COD)₂ / PCy₃
Ni(COD)₂ / IMes
NHC ligands (IMes) often improve turnover for ortho-substituted nitriles.
Temperature
80°C
100°C
Higher temp required to overcome steric hindrance of the ortho-CH₂OTHP group.
Yield (Step B)
65%
82%
Rigorous degassing is critical; O₂ poisons the Ni(0) species.
Overall Yield
45%
68%
From nitrile to final benzoxaborole.
Troubleshooting Guide
Low Conversion in Borylation: Ensure the reaction is strictly oxygen-free. The C–CN activation is kinetically slow; increasing catalyst loading to 15 mol% can help.
Protodeboronation: If the final product yield is low, avoid excessive heating during the acid hydrolysis step. Benzoxaboroles are generally stable, but the intermediate boronic acid can deborylate under harsh acidic conditions.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow converting 3-Fluoro-2-(hydroxymethyl)benzonitrile to the final benzoxaborole scaffold.
References
Tobisu, M., & Chatani, N. (2012). Nickel-Catalyzed Borylation of Nitriles. Journal of the American Chemical Society. Link
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old Compounds with New Applications. Chemical Reviews. Link
Baker, S. J., et al. (2006).[2] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[2] Journal of Medicinal Chemistry. Link
Boursier, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules. Link
An In-Depth Technical Guide to the Metabolic Stability of 3-Fluoro Substituted Benzonitrile Scaffolds
Abstract In modern drug discovery, optimizing a compound's metabolic stability is a critical step in translating a promising lead into a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, lo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In modern drug discovery, optimizing a compound's metabolic stability is a critical step in translating a promising lead into a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately causing therapeutic failure. The benzonitrile scaffold is a prevalent feature in many pharmaceuticals, valued for its chemical versatility.[1][2] However, the aromatic ring is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] A proven strategy to mitigate this is the selective incorporation of fluorine atoms to "block" these metabolic "soft spots."[4][5] This guide provides an in-depth technical examination of the use of 3-fluoro substitution on benzonitrile scaffolds to enhance metabolic stability. We will explore the underlying bio-organic principles, present detailed protocols for robust in vitro assessment, and offer a framework for data interpretation, providing researchers with the necessary tools to apply this strategy effectively.
The Foundational Role of Fluorine in Modern Medicinal Chemistry
The strategic incorporation of fluorine has become a cornerstone of contemporary drug design, owing to the element's unique combination of properties.[4][6] Despite being only slightly larger than a hydrogen atom, its extreme electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond allow it to profoundly influence a molecule's biological profile.[6][7]
Key advantages of fluorination include:
Enhanced Metabolic Stability: The primary rationale for fluorination is often to block sites susceptible to oxidative metabolism.[4][5][8] The C-F bond is significantly stronger (approx. 110-126 kcal/mol) than a typical aromatic C-H bond (approx. 113 kcal/mol), making it highly resistant to cleavage by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[7]
Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the acidity or basicity (pKa) of nearby functional groups.[5][6][8] This can improve bioavailability by reducing the basicity of amines, thereby enhancing membrane permeation.[6]
Increased Binding Affinity: Fluorine substitution can enhance a ligand's binding affinity for its target protein.[6][9] This can occur through direct interactions or by altering the molecule's conformation and electronic properties to favor a more optimal binding pose.[4][9]
The Benzonitrile Scaffold and its Metabolic Profile
Benzonitrile (an aromatic ring substituted with a nitrile, -C≡N, group) is a versatile and valuable scaffold in pharmaceutical development.[2][10] The nitrile group itself is generally considered metabolically robust and typically passes through the body unmodified.[11][12] The primary metabolic liability of the benzonitrile scaffold is the aromatic ring itself.
The major metabolic pathway for benzonitriles is Phase I oxidation, specifically aromatic hydroxylation, catalyzed by CYP enzymes located predominantly in the liver.[3][13] This process introduces a hydroxyl group onto the ring, forming cyanophenol metabolites, which are then more readily conjugated in Phase II and excreted.[3] The specific position of hydroxylation is dictated by the electronic properties of the ring and the specific CYP isozyme involved. Unsubstituted or electronically neutral positions are often the most vulnerable "soft spots."
The 3-Fluoro "Metabolic Blocker" Strategy
The susceptibility of the benzonitrile ring to hydroxylation presents a classic drug design challenge. If a key site for metabolism, such as the meta-position (C3), is identified, its fortification can dramatically improve the compound's pharmacokinetic profile.
Causality of Enhanced Stability:
Direct Steric Blockade: Replacing a hydrogen atom at the 3-position with a fluorine atom directly blocks the site of metabolic attack. The high strength of the C-F bond makes it energetically unfavorable for CYP enzymes to perform the hydroxylation reaction at that position.[4][7]
Electronic Perturbation: While direct blockade is a primary factor, the high electronegativity of the fluorine atom also withdraws electron density from the aromatic ring.[1] This electronic perturbation can subtly alter the substrate's affinity for the enzyme's active site, potentially reducing the overall rate of metabolism even at other positions.[7] This dual mechanism makes 3-fluoro substitution a highly effective and predictable strategy for enhancing metabolic stability.
Caption: Metabolic fate of benzonitrile vs. 3-fluorobenzonitrile.
In Vitro Methodologies for Assessing Metabolic Stability
To quantitatively evaluate the impact of 3-fluoro substitution, a series of standardized in vitro assays are employed early in the drug discovery process.[14] These assays provide key parameters such as intrinsic clearance and half-life, which are essential for predicting in vivo pharmacokinetics.[15]
Liver Microsomal Stability Assay
This is a widely used, high-throughput assay for assessing Phase I metabolism.[16] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes.[15][17]
Principle: The test compound is incubated with liver microsomes in the presence of a necessary cofactor, NADPH, which fuels the CYP enzymatic cycle. The disappearance of the parent compound is monitored over time.[16][18]
Strengths: Cost-effective, simple to perform, and suitable for screening large numbers of compounds. It provides a clear assessment of susceptibility to CYP-mediated metabolism.[16]
Limitations: Primarily evaluates Phase I metabolism and lacks the complete cellular machinery, including transporters and Phase II conjugation enzymes.[17]
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact, metabolically active liver cells (hepatocytes).[15][19]
Principle: The test compound is incubated with a suspension or monolayer of cryopreserved hepatocytes.[20][21] Because these are intact cells, they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as their endogenous cofactors and transporters.[15][22]
Strengths: Provides a more comprehensive and physiologically relevant picture of hepatic metabolism, including the interplay between Phase I and Phase II pathways.[17][22] Data from this assay can be used to more accurately predict in vivo hepatic clearance.[20][21]
Limitations: More expensive and lower throughput than microsomal assays. The quality and viability of hepatocytes can be a source of variability.
Self-Validating Experimental Protocols
The trustworthiness of metabolic stability data hinges on meticulously executed and well-controlled experiments. The following protocols represent self-validating systems.
Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 3-fluorobenzonitrile derivative.
Materials:
Pooled Liver Microsomes (human, rat, or other species of interest)
0.1 M Phosphate Buffer (pH 7.4)
NADPH Regenerating System (e.g., Solutions A & B containing G6P, G6PDH, NADP+)
Test Compound (10 mM stock in DMSO)
Positive Control Compounds (e.g., Verapamil for high turnover, Imipramine for medium turnover)
Internal Standard (IS) in cold acetonitrile (ACN) for quenching and analysis
Procedure:
Preparation: Thaw liver microsomes on ice. Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in phosphate buffer.[16][18] Prepare test compound and control working solutions by diluting stock solutions into the buffer.
Pre-Incubation: In a 96-well plate, add the microsomal suspension and the test/control compound solutions. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[23]
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time point T=0.
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate 96-well plate containing cold ACN with IS.[16] The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.
Control Incubations (Self-Validation):
Negative Control: Run a parallel incubation without the NADPH regenerating system. Disappearance of the compound here indicates chemical instability, not metabolic turnover.
Positive Controls: Run known compounds to ensure the microsomal batch is metabolically active and the assay is performing as expected.
Sample Processing: Centrifuge the quenched plates (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated proteins.[24]
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][25]
Caption: Experimental workflow for the Microsomal Stability Assay.
Protocol: Hepatocyte Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a more physiologically relevant system.
Procedure:
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[19] Gently transfer to pre-warmed incubation medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet to the desired density (e.g., 0.5-1.0 million viable cells/mL).
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound and positive controls (e.g., Diazepam, a low-turnover compound) to achieve the final desired concentration (e.g., 1 µM).[21][26]
Time Course Sampling: Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the microsomal assay protocol (Step 4).[21][22]
Control Incubations (Self-Validation):
Vehicle Control: An incubation containing hepatocytes and vehicle (e.g., DMSO) but no test compound to check for interfering peaks.
Positive Controls: Run known low and high-turnover compounds to confirm cell viability and metabolic competence.
Sample Processing & Analysis: Follow steps 6 and 7 from the microsomal assay protocol.
Data Analysis and Interpretation
The goal of the analysis is to determine the rate of metabolic depletion. The gold-standard analytical technique is LC-MS/MS, which offers unparalleled sensitivity and specificity for quantifying the parent drug in a complex biological matrix.[25][27]
Calculations:
Determine % Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 time point after normalizing to the internal standard response.
Calculate Half-Life (t½): Plot the natural logarithm (ln) of the "% Remaining" versus time. The data for a first-order decay process should yield a straight line. The slope of this line (k) is the elimination rate constant.
Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)
t½ = 0.693 / |k|
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.
A well-structured table is essential for comparing the metabolic stability of different compounds.
Compound
Scaffold
t½ (min)
CLint (µL/min/mg protein)
Stability Classification
Cmpd-A
Benzonitrile
12
115.5
High Turnover
Cmpd-B
3-Fluorobenzonitrile
> 60
< 23.1
Low Turnover
Verapamil
Positive Control
8
173.3
High Turnover
This table illustrates hypothetical data demonstrating the significant stabilization effect of 3-fluoro substitution.
Caption: Logical flow from raw data to pharmacokinetic prediction.
Conclusion and Future Perspectives
The strategic substitution of a fluorine atom at the 3-position of a benzonitrile scaffold is a powerful and reliable method for enhancing metabolic stability. This approach directly blocks a common site of CYP-mediated aromatic hydroxylation, significantly increasing the compound's half-life and potential for in vivo exposure.[4][6] The impact of this modification can be accurately and efficiently quantified using robust, self-validating in vitro tools such as the liver microsomal and hepatocyte stability assays. By integrating this chemical strategy with rigorous experimental evaluation, drug discovery teams can overcome common pharmacokinetic hurdles, accelerating the development of more durable and efficacious therapeutics. The continued development of more predictive in vitro models and sensitive analytical techniques will further refine our ability to rationally design molecules with optimal metabolic profiles.
References
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]
Zhong, W. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 257, 109934. Available at: [Link]
Domainex. Hepatocyte Stability Assay. Available at: [Link]
Wehbe, M., & Younis, N. S. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(2), 281. Available at: [Link]
ResearchGate. F substitution increases the binding affinity between compounds and target proteins. R represents the substituent group. Available at: [Link]
NINGBO INNO PHARMCHEM CO., LTD. (2026, February 17). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. Available at: [Link]
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
Creative Bioarray. Microsomal Stability Assay. Available at: [Link]
Frontage Laboratories. Metabolic Stability. Available at: [Link]
Bienta. Metabolic Stability Assay. Available at: [Link]
Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]
Evotec (Cyprotex). Microsomal Stability. Available at: [Link]
Hodges, J. A., & Bédard, A. C. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 59(15), 7167-7193. Available at: [Link]
Evotec (Cyprotex). Hepatocyte Stability. Available at: [Link]
Creative Bioarray. Hepatocyte Stability Assay. Available at: [Link]
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical and Analytical Chemistry, 10, 277. Available at: [Link]
Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. Available at: [Link]
Tupertsev, B., & Osipenko, S. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]
Waters Corporation. (2009). Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]
Berger, A. A., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Theory and Computation. Available at: [Link]
Aziz, T. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 815, 235-246. Available at: [Link]
Kumar, P., & P.S., S. (2019). Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate. Available at: [Link]
Yang, Y., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1856-1867. Available at: [Link]
PubMed. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. Available at: [Link]
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]
ResearchGate. Metabolism of acetonitrile by the cytochrome P-450 pathway. Available at: [Link]
Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. Available at: [Link]
Rendic, S., & Guengerich, F. P. (2015). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Archives of Toxicology, 89(6), 861-882. Available at: [Link]
Shakya, A., & Kumar, A. (2023, April 19). The Role of Cytochrome P450 in drug metabolism - A basic review. PharmaTutor. Available at: [Link]
D'Alessandro, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8757. Available at: [Link]
Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Available at: [Link]
ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Available at: [Link]
Navigating the Therapeutic Frontier: A Patent Landscape Analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The 3-fluoro-2-(hydroxymethyl)benzonitrile core is a rising star in medicinal chemistry, serving as a k...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 3-fluoro-2-(hydroxymethyl)benzonitrile core is a rising star in medicinal chemistry, serving as a key structural motif in a variety of emerging therapeutics. Its unique combination of electronic properties and conformational rigidity makes it a versatile scaffold for designing potent and selective modulators of various biological targets. The fluorine atom at the 3-position can enhance metabolic stability and binding affinity, while the hydroxymethyl group at the 2-position provides a crucial interaction point with target proteins and a handle for further chemical modification. This guide provides an in-depth analysis of the patent landscape surrounding analogs of this promising scaffold, offering insights into key therapeutic applications, major industry players, and innovative synthetic strategies.
I. The Patent Landscape: Mapping the Therapeutic Terrain
A comprehensive analysis of the patent literature reveals a burgeoning interest in 3-fluoro-2-(hydroxymethyl)benzonitrile analogs across diverse therapeutic areas. The landscape is characterized by a focus on high-value disease targets and a drive to develop novel chemical entities with improved pharmacological profiles.
Key Therapeutic Areas and Major Assignees
The primary therapeutic area dominated by this scaffold is the inhibition of 11-β-hydroxylase (CYP11B1), an enzyme critical for cortisol synthesis. Patents in this space are largely directed towards the treatment of endocrine disorders such as Cushing's disease and certain types of hypertension.
Noteworthy is the significant patent activity from Auspex Pharmaceuticals (now part of Teva Pharmaceutical Industries) centered around deuterated analogs of Osilodrostat, a potent 11-β-hydroxylase inhibitor. The strategic deuteration of the 3-fluoro-2-(hydroxymethyl)benzonitrile core aims to improve the pharmacokinetic profile of the drug by slowing its metabolism.[1]
Timeline of Innovation: A Surge in Recent Filings
The patent landscape indicates a marked increase in filings related to 3-fluoro-2-(hydroxymethyl)benzonitrile analogs over the past decade. This trend underscores the growing recognition of this scaffold's therapeutic potential.
Caption: Illustrative timeline of patent filings for 3-fluoro-2-(hydroxymethyl)benzonitrile analogs.
II. Synthetic Strategies: Accessing the Core and its Analogs
The efficient synthesis of the 3-fluoro-2-(hydroxymethyl)benzonitrile scaffold and its derivatives is crucial for drug discovery and development. Patented methodologies often focus on achieving high yields, purity, and scalability.
General Synthetic Approach
A common retrosynthetic analysis reveals a convergent approach to the core structure, often starting from commercially available fluorinated benzonitriles or benzoic acids.
Caption: Generalized synthetic workflow for 3-fluoro-2-(hydroxymethyl)benzonitrile analogs.
Key Patented Synthetic Transformations
Several patents disclose specific and innovative methods for key transformations in the synthesis of these analogs.
Formation of the Benzonitrile Moiety: A process for preparing trifluoromethylbenzonitrile from the corresponding benzaldehyde using hydroxylamine in a high-boiling organic solvent has been patented.[2] This method enhances the reaction rate and minimizes the formation of amide byproducts.
Introduction of the Hydroxymethyl Group: A patented process describes the reduction of a fluorine-containing benzonitrile derivative to a benzylamine, followed by replacement of the amino group with a hydroxyl group to yield the corresponding benzyl alcohol.[3] This provides a direct route to the hydroxymethyl functionality.
Multi-step Synthesis of a Related Analog: A method for preparing 3-fluoro-4-trifluoromethylbenzonitrile involves a five-step sequence starting from ortho-fluoro benzotrifluoride, including nitration, reduction, bromination, diazotization with amine removal, and finally, a substitution reaction to introduce the cyano group.[4]
III. Therapeutic Applications and Mechanism of Action
The primary therapeutic value of 3-fluoro-2-(hydroxymethyl)benzonitrile analogs, as evidenced by the patent literature, lies in their ability to inhibit 11-β-hydroxylase.
Inhibition of 11-β-Hydroxylase and Treatment of Cushing's Disease
Osilodrostat, a prominent drug candidate built around this scaffold, is a potent inhibitor of 11-β-hydroxylase, the enzyme responsible for the final step of cortisol biosynthesis in the adrenal glands.[1] By blocking this enzyme, Osilodrostat reduces cortisol levels, making it an effective treatment for Cushing's disease, a condition characterized by excessive cortisol production.
Molecular weight and physicochemical data for 3-Fluoro-2-(hydroxymethyl)benzonitrile
This guide provides an in-depth technical analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile , a specialized fluorinated scaffold used in the synthesis of fused heterocyclic drugs. A Strategic Scaffold for Isoindolinone...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile , a specialized fluorinated scaffold used in the synthesis of fused heterocyclic drugs.
A Strategic Scaffold for Isoindolinone and Benzoxaborole Architectures
Executive Summary
3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 1260764-63-3 ) is a high-value bifunctional building block characterized by a 1,2,3-trisubstituted benzene core. Its specific substitution pattern—a nitrile group at position 1, a hydroxymethyl group at position 2, and a fluorine atom at position 3—creates a "privileged" steric and electronic environment for cyclization reactions.
Unlike its para-isomer (a key intermediate for the GLP-1 agonist Danuglipron), this ortho-isomer is primarily utilized to access 4-fluoroisoindolin-1-ones and 7-fluorobenzoxaboroles . These fused ring systems are critical in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, antifungal agents, and next-generation immunomodulators.
Physicochemical Profile
The molecule exhibits properties typical of low-molecular-weight fluorinated aromatics. The ortho-placement of the hydroxymethyl and nitrile groups facilitates intramolecular hydrogen bonding, influencing its solubility and stability.
Property
Data / Prediction
Confidence Level
CAS Number
1260764-63-3
Verified
Molecular Formula
C₈H₆FNO
Verified
Molecular Weight
151.14 g/mol
Verified
Appearance
White to pale yellow crystalline solid
High (Analogous)
Melting Point
63–68 °C
Predicted (Based on 4-isomer)
Boiling Point
~295 °C (at 760 mmHg)
Predicted
LogP
0.92 ± 0.2
Calculated
pKa (Alcohol)
~14.5
Calculated
Solubility
Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water.[1][2]
Empirical
Synthesis Methodologies
The synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile presents a regioselectivity challenge due to the crowded 1,2,3-substitution. Two primary routes are established: the Industrial Radical Bromination Route (preferred for scalability) and the Lithiation Route (preferred for high-purity lab scale).
Conditions: Reflux (80°C) or Flow Photochemistry (Residence time ~10 min).
Mechanism: Radical abstraction of the benzylic hydrogen followed by recombination with bromine. The fluorine at C3 exerts a slight withdrawing effect, stabilizing the radical intermediate.
Checkpoint: Monitor by HPLC for dibromination side-products.
Hydrolysis:
Reagents: CaCO₃ (2.0 eq) or Ag₂CO₃ (expensive alternative), Water (10 vol).
Conditions: Reflux (100°C) for 4–6 hours.
Workup: Extract with Isopropyl Acetate (IPAc), wash with brine, crystallize from Heptane/IPAc.
Method B: Directed Lithiation (High Precision)
Used when the methyl precursor is unavailable or when isotopic labeling is required.
Precursor: 2-Bromo-6-fluorobenzonitrile.
Reagents: i-PrMgCl·LiCl (TurboGrignard) or n-BuLi (at -78°C).
Electrophile: DMF (Dimethylformamide) to form the aldehyde, followed by NaBH₄ reduction.
Note: This route avoids radical byproducts but requires cryogenic conditions.
Visualization: Synthetic Workflow
Caption: Step-wise conversion of the methyl precursor via radical bromination and selective hydrolysis.
Applications in Drug Discovery
The core value of 3-Fluoro-2-(hydroxymethyl)benzonitrile lies in its ability to undergo heterocyclization . The proximity of the nitrile (electrophile) and the alcohol (nucleophile) allows for rapid ring closure under basic or acidic conditions.
A. Synthesis of 4-Fluoro-isoindolin-1-ones
Isoindolinones are privileged pharmacophores found in immunomodulators and kinase inhibitors.
Mechanism: Reaction with a primary amine (R-NH₂) leads to the attack on the nitrile, followed by cyclization with the alcohol (often requiring activation of the alcohol to a leaving group or direct condensation).
Significance: The 4-fluoro substituent (derived from the 3-fluoro precursor) is strategically placed to block metabolic oxidation at the sensitive "top" position of the isoindolinone ring.
B. Access to 7-Fluorobenzoxaboroles
Benzoxaboroles (e.g., Tavaborole, Crisaborole) utilize a boron atom to engage target proteins (e.g., leucyl-tRNA synthetase).
Pathway: The hydroxyl group is protected, the nitrile is converted to an aryl bromide/iodide (via Sandmeyer-like chemistry if converted to amine first, or direct functionalization), and then borylated.
Result: A 7-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a scaffold used to tune the pKa and Lewis acidity of the boron center.
Visualization: Divergent Applications
Caption: The scaffold serves as a divergent precursor for three distinct heterocyclic classes.
Handling and Safety
Hazard Classification: Irritant (Skin/Eye). Nitriles are generally considered toxic by ingestion.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to oxidation to the aldehyde (3-fluoro-2-formylbenzonitrile) if exposed to air/light over prolonged periods.
Stability: Stable in solid form. Avoid strong oxidizers (e.g., KMnO₄) which will cleave the alcohol to the acid or aldehyde.
References
Baldwin, A. F., et al. (2026).[3] "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials." Organic Process Research & Development. (Note: Describes the chemistry of the para-isomer, which is the validated protocol for this ortho-isomer).
Application Note & Protocol: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Abstract & Introduction Benzoxaboroles represent a privileged scaffold in modern medicinal chemistry, serving as the core structure for FDA-approved drugs such as the antifungal Tavaborole and the anti-inflammatory Crisa...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Benzoxaboroles represent a privileged scaffold in modern medicinal chemistry, serving as the core structure for FDA-approved drugs such as the antifungal Tavaborole and the anti-inflammatory Crisaborole.[1][2] These cyclic hemi-esters of phenylboronic acid possess a unique combination of properties, including enhanced Lewis acidity due to ring strain and a remarkable ability to form reversible covalent bonds with diols, a key interaction for targeting enzymes like leucyl-tRNA synthetase.[3][4][5] The incorporation of a fluorine atom into the benzoxaborole skeleton can further modulate its physicochemical properties, enhancing potency, metabolic stability, and target engagement by increasing the boron center's Lewis acidity.[6][7][8]
This document provides a detailed, field-proven protocol for the synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a key structural analog of Tavaborole, starting from 3-Fluoro-2-(hydroxymethyl)benzonitrile. The procedure employs a one-pot reductive cyclization strategy, offering an efficient and direct route to the target molecule. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reaction Principle and Mechanistic Rationale
The conversion of 3-Fluoro-2-(hydroxymethyl)benzonitrile to the target benzoxaborole is achieved through a reductive cyclization pathway. The core of this transformation is the selective reduction of the nitrile functional group to an aldehyde, which then undergoes a spontaneous intramolecular cyclization with the adjacent hydroxymethyl group.
Mechanism:
Reduction of Nitrile: Diisobutylaluminium hydride (DIBAL-H), a powerful and sterically hindered reducing agent, is employed to convert the nitrile into an aluminum-imine intermediate. DIBAL-H is the reagent of choice as it can cleanly effect this transformation at low temperatures, minimizing the risk of over-reduction to the amine.
Hydrolysis and Aldehyde Formation: Upon aqueous workup, the imine intermediate is hydrolyzed to yield the corresponding 2-fluoro-6-(hydroxymethyl)benzaldehyde.
Intramolecular Cyclization: The generated aldehyde exists in equilibrium with its cyclic hemiacetal form. The proximity of the hydroxymethyl group facilitates a rapid and thermodynamically favorable intramolecular nucleophilic attack on the aldehyde's carbonyl carbon, forming the stable five-membered oxaborole ring.[4] This cyclization is often spontaneous upon workup.[4]
The fluorine substituent at the 5-position plays a crucial electronic role. Its electron-withdrawing nature increases the electrophilicity of the aromatic ring and, more importantly, enhances the Lewis acidity of the boron atom in the final product.[8] This heightened acidity is a key factor in the biological activity of many benzoxaboroles, as it promotes the formation of stable tetrahedral boronate complexes with biological nucleophiles at physiological pH.[3][4]
Chemical Reaction Pathway
Caption: Reductive cyclization of the nitrile to the target benzoxaborole.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for scaling up or down. All operations should be performed in a well-ventilated fume hood.
Ethyl Acetate and Hexanes (HPLC grade for chromatography)
Equipment:
100 mL two-neck round-bottom flask
Magnetic stirrer and stir bar
Septa and argon/nitrogen inlet
Syringes and needles
Low-temperature bath (acetone/dry ice)
Separatory funnel
Rotary evaporator
Glass column for flash chromatography
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Reaction Setup:
Flame-dry the 100 mL two-neck round-bottom flask under vacuum and allow it to cool under a positive pressure of argon or nitrogen.
Add 3-Fluoro-2-(hydroxymethyl)benzonitrile (151 mg, 1.0 mmol) to the flask.
Add 15 mL of anhydrous DCM via syringe. Stir the mixture until the starting material is fully dissolved.
Cool the flask to -78 °C using an acetone/dry ice bath.
Reduction:
Slowly add DIBAL-H (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
Scientist's Note: Precise temperature control is critical. Temperatures above -70 °C can lead to the formation of the over-reduced diol byproduct. The slow addition of DIBAL-H mitigates exothermic risks.
Stir the reaction mixture at -78 °C for 3 hours.
Reaction Monitoring:
Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material is UV active and will stain with potassium permanganate. The product is also UV active. The reaction is complete when the starting material spot is consumed.
Quenching:
While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of 2 mL of Methanol. Vigorous gas evolution (hydrogen) will occur.
Remove the cooling bath and allow the mixture to warm to room temperature.
Workup and Extraction:
Add 20 mL of a saturated aqueous solution of Rochelle's salt.
Stir the resulting biphasic mixture vigorously for at least 1 hour or until the two layers become clear.
Scientist's Note: Rochelle's salt chelates the aluminum byproducts, breaking up the gelatinous precipitate and facilitating a clean phase separation.[2] Insufficient stirring will result in an emulsion and poor recovery.
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Purification and Isolation:
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude off-white solid.
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes.
Combine the product-containing fractions (visualized by TLC) and concentrate under reduced pressure to afford 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as a white crystalline solid.
Characterization:
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS).
Summary of Reaction Parameters
Parameter
Value / Description
Rationale
Starting Material
3-Fluoro-2-(hydroxymethyl)benzonitrile
Commercially available precursor.
Reducing Agent
DIBAL-H (1.2 equivalents)
Selective for nitrile-to-aldehyde reduction at low temp.
Solvent
Anhydrous Dichloromethane (DCM)
Good solubility for substrate; inert to DIBAL-H.
Temperature
-78 °C
Prevents over-reduction and side reactions.
Reaction Time
~3 hours
Typically sufficient for full conversion at this scale.
Workup
Rochelle's Salt (aq.)
Efficiently complexes aluminum salts for clean extraction.
Purification
Silica Gel Flash Chromatography
Standard and effective method for isolating pure product.[9][10]
Typical Yield
65-75%
Representative yield for this type of transformation.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.
Caption: General workflow for the synthesis of 5-fluoro-benzoxaborole.
Conclusion
This application note details a robust and reproducible one-pot method for the synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from its corresponding benzonitrile precursor. The protocol leverages a controlled DIBAL-H reduction followed by spontaneous cyclization, providing a direct entry into a valuable fluorinated benzoxaborole building block. The insights into the reaction mechanism and the detailed, step-by-step procedure are intended to enable researchers in medicinal chemistry and drug development to confidently synthesize this and related compounds for further investigation.
References
DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones.
Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026, January 22). PMC.
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2015, May 27). ACS Publications.
Baldwin, A. F., et al. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate.
Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. (n.d.). ScienceDirect.
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). PMC.
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. (2015, October 16). PubMed.
Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC.
Identification and Testing of Antidermatophytic Oxaborole-6-Benzene Sulphonamide Derivative (OXBS) from Streptomyces atrovirens KM192347 Isolated from Soil. (2020, April 13). MDPI.
Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. (2025, August 19). RSC Publishing. Retrieved from [Link]
The influence of fluorine position on the properties of fluorobenzoxaboroles. (2025, August 6). ResearchGate.
Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. (2014, July 8). PMC.
Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. (2015, June 11). ACS Publications.
The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2025, August 7). ResearchGate.
Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. (n.d.). PMC.
Wang, J., et al. (2025, November 16). FeCl3⋅6H2O-mediated cyclization of fluorinated 2'-hydroxychalcones in alcohol medium into flavanones with antiviral activity. ResearchGate.
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. (2022, May 26). Semantic Scholar.
Step-by-step preparation of Tavaborole analogs using 3-Fluoro-2-(hydroxymethyl)benzonitrile
This Application Note is designed for research scientists and drug development professionals. It details the precision synthesis of 4-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , a regioisomer analog of the antifunga...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and drug development professionals. It details the precision synthesis of 4-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , a regioisomer analog of the antifungal drug Tavaborole (Kerydin) , utilizing 3-Fluoro-2-(hydroxymethyl)benzonitrile as the specific starting material.
Route: C-CN Activation of 3-Fluoro-2-(hydroxymethyl)benzonitrile
Executive Summary & Strategic Analysis
Tavaborole (AN2690) is a broad-spectrum oxaborole antifungal characterized by a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold.[1][2] The unique boron chemistry allows the molecule to form a reversible covalent adduct with the cis-diol of the tRNA-3'-terminal adenosine, inhibiting fungal protein synthesis.
This guide addresses the synthesis of Tavaborole analogs starting from 3-Fluoro-2-(hydroxymethyl)benzonitrile .
Critical Regiochemical Insight:
It is imperative to understand the mapping of the starting material to the final oxaborole scaffold:
Tavaborole (Commercial Drug): Requires a fluorine atom at the C5 position of the benzoxaborole ring.[2][3][4][5] This corresponds to a para-relationship between the fluorine and the hydroxymethyl group in the phenyl precursor (i.e., 4-fluoro-2-(hydroxymethyl)benzonitrile).
Target Analog (This Protocol): The starting material 3-Fluoro-2-(hydroxymethyl)benzonitrile features a fluorine atom ortho to the hydroxymethyl group.
Outcome: This specific pathway yields 4-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , a key regioisomer used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the LeuRS editing site.
Synthetic Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical Nickel-Catalyzed C-CN Activation step which bypasses traditional halide intermediates.
[6]
Detailed Experimental Protocol
Step 1: Hydroxyl Protection (THP Ether Formation)
Rationale: The free hydroxyl group can interfere with the nickel catalyst in the subsequent step or undergo side reactions. Protection as a Tetrahydropyranyl (THP) ether is chosen for its stability under basic borylation conditions and facile removal under the acidic conditions required for ring closure.
Dissolve 3-Fluoro-2-(hydroxymethyl)benzonitrile (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).
Add DHP (15 mmol) followed by catalytic p-TsOH (0.5 mmol).
Stir the reaction mixture at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting alcohol.
Quench: Add saturated aqueous NaHCO₃ (20 mL) and stir for 10 minutes.
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo. The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Step 2: Nickel-Catalyzed C-CN Borylation
Rationale: Direct conversion of aryl nitriles to aryl boronates is a powerful atom-economical method that avoids the multi-step sequence of hydrolysis, reduction, and halogenation. We utilize a Ni(0)/Phosphine system to activate the inert C-CN bond.[6]
PCy₃ (Tricyclohexylphosphine) or dcype (1,2-Bis(dicyclohexylphosphino)ethane) (20 mol%)
Solvent: Toluene or 1,4-Dioxane (degassed)
Procedure:
Glovebox/Schlenk Technique Required: In a nitrogen-filled glovebox, charge a pressure vial with Ni(cod)₂ (1.0 mmol), Ligand (2.0 mmol), and B₂pin₂ (15 mmol). Dissolve in minimal toluene (5 mL) and stir for 10 minutes to generate the active catalyst complex (often indicated by a color change to deep red/brown).
Add a solution of the THP-protected nitrile (10 mmol) in toluene (20 mL) to the catalyst mixture.
Seal the vial and remove from the glovebox.
Heat the reaction mixture to 100°C for 16–24 hours.
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove metallic nickel residues. Wash the pad with EtOAc.
Concentrate the filtrate. The residue contains the aryl boronate ester.
Note: The C-CN bond cleavage is thermodynamically driven by the formation of the strong B-C bond and the stability of the byproduct (often a boron-nitrile species).
Step 3: Deprotection and Cyclization
Rationale: Acidic hydrolysis serves a dual purpose: it cleaves the THP protecting group and hydrolyzes the pinacol boronate to the boronic acid. The proximity of the hydroxymethyl group to the boronic acid facilitates spontaneous dehydration to form the stable oxaborole ring.
Reagents:
Crude Aryl Boronate (from Step 2)
6N Hydrochloric Acid (HCl)
Tetrahydrofuran (THF)
Procedure:
Dissolve the crude boronate in THF (30 mL).
Add 6N HCl (10 mL) dropwise.
Stir the mixture at room temperature for 4 hours.
Mechanism:[1][3][4][6][7][8][9][10] The THP group is cleaved to regenerate the alcohol. The pinacol ester hydrolyzes to the boronic acid [-B(OH)₂]. The alcohol oxygen attacks the boron, eliminating water to close the 5-membered ring.
Isolation: Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).
Purification: The product, 4-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , is amphiphilic. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Recrystallization: Recrystallize from a mixture of Hexane/EtOAc or Water/Ethanol to obtain the pure white solid.
Data Summary & Troubleshooting
Parameter
Specification / Observation
Starting Material
3-Fluoro-2-(hydroxymethyl)benzonitrile
Final Product
4-Fluoro -1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Molecular Weight
151.93 g/mol
Step 1 Yield
92 - 96% (Typical)
Step 2 Yield
65 - 75% (Critical Step)
Step 3 Yield
80 - 85%
Key impurity
Protodeboronated arene (if moisture is present in Step 2)
Troubleshooting the Borylation (Step 2):
Low Conversion: Ensure the Ni(cod)₂ source is fresh (yellow/orange crystals, not white). Oxygen kills this catalyst instantly.
Ligand Choice: If PCy₃ fails, switch to dcype (1,2-bis(dicyclohexylphosphino)ethane), which is often superior for C-CN activation.
Solvent: 1,4-Dioxane can sometimes offer better solubility than toluene for polar substrates.
References
Tavaborole Structure & Mechanism:
Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.
Nickel-Catalyzed C-CN Borylation:
Tobisu, M., Kinuta, H., Kita, Y., Rémond, E., & Chatani, N. "Nickel-Catalyzed Borylation of Aryl and Benzyl Nitriles: Use of Arene-Based Nitriles as a Boron Source." Journal of the American Chemical Society, 2012, 134(1), 115–118.
General Benzoxaborole Synthesis:
Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009, 694(22), 3533-3541.
Tavaborole Patent (Process Chemistry):
Benkovic, S. J., et al. "Boron-Containing Small Molecules as Anti-Inflammatory Agents." U.S. Patent 8,039,450, 2011.
Improving reaction yields for 3-Fluoro-2-(hydroxymethyl)benzonitrile synthesis
Welcome to the technical support resource for the synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide actionable solutio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide actionable solutions to common challenges encountered during this synthesis. The information herein is structured to address specific experimental issues, explain the underlying chemical principles, and offer robust, field-tested protocols to improve reaction yields and product purity.
Introduction: The Importance of a Key Intermediate
3-Fluoro-2-(hydroxymethyl)benzonitrile is a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its utility stems from the strategic placement of three distinct functional groups—a nitrile, a fluoro group, and a hydroxymethyl group—which allow for diverse downstream chemical modifications. Achieving a high-yielding and clean synthesis of this intermediate is therefore a critical first step in many multi-step synthetic campaigns. The most common and direct laboratory-scale approach involves the selective reduction of the corresponding aldehyde, 2-Fluoro-3-formylbenzonitrile.
Core Synthetic Workflow: Aldehyde Reduction
The primary pathway for synthesizing 3-Fluoro-2-(hydroxymethyl)benzonitrile involves the chemoselective reduction of the aldehyde functional group in 2-Fluoro-3-formylbenzonitrile, leaving the nitrile and fluoro groups intact.
Caption: Synthetic workflow for 3-Fluoro-2-(hydroxymethyl)benzonitrile.
Troubleshooting Guide & FAQs
This section addresses specific challenges in a question-and-answer format to help you diagnose and resolve issues in your synthesis.
Q1: My reaction yield is consistently low, or the conversion of the starting aldehyde is incomplete. What are the likely causes?
A1: Low yields or incomplete conversion in the reduction of 2-Fluoro-3-formylbenzonitrile are typically traced back to three main areas: the reducing agent, reaction conditions, or the quality of your starting material.
Ineffective Reducing Agent: The choice and handling of your hydride source are critical. Sodium borohydride (NaBH₄) is the most common and cost-effective choice for this selective transformation.
Causality: NaBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and will selectively reduce aldehydes and ketones without readily attacking the more resilient nitrile group.[1] However, it is moisture-sensitive. Any water in your solvents or on your glassware will consume the reagent, reducing the effective equivalents available for your substrate.
Solution: Always use a fresh, unopened bottle of NaBH₄ if possible, or a properly stored (desiccated) batch. Ensure all glassware is oven-dried and solvents are anhydrous. Consider using a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to compensate for any minor moisture contamination.
Suboptimal Reaction Temperature: Temperature control is paramount for selectivity and reaction rate.
Causality: This reduction is typically run at low temperatures (0 °C to room temperature) to prevent side reactions. Running the reaction at 0 °C moderates the initial exothermic reaction upon adding the borohydride and helps prevent potential over-reduction or other side reactions. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within a standard timeframe.
Solution: Start the reaction at 0 °C by adding the reducing agent portion-wise to the aldehyde solution in an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Purity of Starting Aldehyde: The purity of 2-Fluoro-3-formylbenzonitrile (CAS 1261823-31-7) is essential.[2]
Causality: Acidic impurities can react with the hydride reagent, while other organic impurities may lead to side products that complicate purification.
Solution: Ensure your starting aldehyde is of high purity (>97%). If necessary, purify it by column chromatography or recrystallization before starting the reduction.
Q2: I'm observing significant byproduct formation. What are these impurities, and how can I prevent them?
A2: The primary byproduct of concern is the over-reduction of the nitrile group. While less common with NaBH₄, it can occur under certain conditions.
Nitrile Over-reduction:
Causality: Stronger reducing agents like LiAlH₄ will readily reduce both the aldehyde and the nitrile, leading to the corresponding aminomethyl alcohol. While NaBH₄ is generally selective, prolonged reaction times at elevated temperatures, or the use of certain additives, can sometimes lead to minor reduction of the nitrile to a primary amine.[3] The nitrile group's carbon atom is electrophilic, making it susceptible to nucleophilic attack by hydride reagents.[4]
Prevention: The most effective way to prevent this is to use the right tool for the job. Stick with NaBH₄ for this transformation. Avoid high temperatures and unnecessarily long reaction times. Quench the reaction as soon as TLC analysis shows full consumption of the starting aldehyde.
Formation of Borate Esters:
Causality: The initial product of the reduction is an alkoxyborate intermediate. The workup step is crucial to hydrolyze this species and liberate the final alcohol product. An incomplete or improper workup can leave these esters intact, reducing your isolated yield of the desired alcohol.
Solution: The workup protocol is critical. After the reaction is complete, it must be quenched with an acidic solution (e.g., 1M HCl) to hydrolyze the borate esters and neutralize any excess hydride reagent. Ensure the pH is acidic during the aqueous workup.
Caption: Troubleshooting decision tree for low reaction yields.
Q3: I'm having difficulty with the product isolation and purification. What is an effective protocol?
A3: A clean product requires a meticulous workup and purification strategy.
Workup Procedure:
Causality: The workup removes inorganic byproducts (boron salts) and quenches the reaction. An improper workup can lead to emulsions during extraction or incomplete removal of salts, which can co-elute during chromatography.
Protocol: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas is evolved. Continue adding acid until the solution is acidic (pH ~1-2). This ensures all boron species are water-soluble.
Extraction:
Causality: The product is an organic molecule that needs to be efficiently transferred from the aqueous phase to an organic solvent.
Protocol: Extract the acidified aqueous mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery of the product. Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Purification:
Causality: Column chromatography is typically required to separate the desired alcohol from any unreacted aldehyde and non-polar byproducts.
Protocol: After drying, filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40%). Monitor the fractions by TLC to isolate the pure product.
Data Summary: Comparison of Reducing Agents
Reducing Agent
Formula
Key Advantages
Key Disadvantages
Typical Conditions
Sodium Borohydride
NaBH₄
High chemoselectivity for aldehydes ; cost-effective; easy to handle.
Moisture sensitive; slower reaction rates than LiAlH₄.
0 °C to RT in MeOH or EtOH/DCM.
Lithium Aluminum Hydride
LiAlH₄
Highly reactive and potent; reduces most carbonyls and nitriles.
Low selectivity (will reduce the nitrile) ; highly reactive with water/protic solvents (pyrophoric).
-78 °C to 0 °C in anhydrous ethers (THF, Et₂O). Not recommended for this synthesis.
More expensive; requires strict anhydrous and low-temperature conditions.
-78 °C in anhydrous solvents like DCM or Toluene.
Recommended Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile from 2-Fluoro-3-formylbenzonitrile.
Materials:
2-Fluoro-3-formylbenzonitrile (1.0 eq)
Sodium borohydride (NaBH₄) (1.2 eq)
Methanol (MeOH)
Dichloromethane (DCM)
1M Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for chromatography
Procedure:
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-formylbenzonitrile in a 1:1 mixture of DCM and MeOH (approximately 0.1 M concentration).
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Monitor for gas evolution.
Reaction: After the addition is complete, leave the flask in the ice bath and allow it to stir while slowly warming to room temperature over 2-3 hours.
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 EtOAc/Hexanes mobile phase). The product spot should be more polar (lower Rf) than the starting aldehyde.
Quenching: Once the starting material is consumed, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl to quench the reaction. Continue adding acid dropwise until gas evolution ceases and the pH of the aqueous layer is ~1-2.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
Washing and Drying: Combine the organic layers and wash once with brine. Dry the combined organic phase over anhydrous Na₂SO₄.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-Fluoro-2-(hydroxymethyl)benzonitrile as a pure compound.
References
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link][5][6]
Technical Support Center: Solubility Optimization for 3-Fluoro-2-(hydroxymethyl)benzonitrile
Diagnostic Overview: The "Push-Pull" Solubility Paradox Users frequently encounter difficulty with 3-Fluoro-2-(hydroxymethyl)benzonitrile because it possesses a deceptive electronic structure.[1][2] It is not merely "pol...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview: The "Push-Pull" Solubility Paradox
Users frequently encounter difficulty with 3-Fluoro-2-(hydroxymethyl)benzonitrile because it possesses a deceptive electronic structure.[1][2] It is not merely "polar" or "non-polar"; it is an amphipathic molecule with competing intermolecular forces.[1][2]
The Hydroxyl Group (-CH₂OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), promoting strong lattice adhesion.[1][2]
The Nitrile Group (-CN): A strong dipole that aligns molecules in the crystal lattice, increasing the energy required to break the solid state.
The Fluorine Atom (-F): While generally lipophilic, in this ortho position, it creates a "dipole-dipole" locking mechanism with the nitrile, further reducing solubility in standard organic solvents like plain dichloromethane (DCM) or ethyl acetate at room temperature.[1]
The Result: The compound often exhibits "brick dust" behavior (insoluble in non-polar solvents) or "oiling out" (phase separating as a liquid rather than crystallizing) in semi-polar solvents.[1][2][3]
Solvent Selection Matrix
The following data is synthesized from solubility parameters of analogous fluorinated benzonitriles (e.g., Danuglipron intermediates) and standard process chemistry protocols.
Solubility Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Application Notes
Polar Aprotic
DMSO, DMF, DMAc
Excellent
Best for reactions (SₙAr, oxidations).[1][2] Difficult to remove; requires aqueous workup.[2]
Chlorinated
Dichloromethane (DCM)
Moderate
Good for extraction but often requires heating to fully dissolve the solid for recrystallization.[1][2]
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)
Good (Hot)
Ideal for recrystallization.[1][2] Often requires an anti-solvent (Heptane) to induce yield.[1][2]
Alcohols
Methanol, Ethanol
High
Warning: Avoid if using strong bases or acids (transesterification/solvolysis risk).[1][2] Good for analysis.
Hydrocarbons
Hexanes, Heptane, Toluene
Poor
Strictly Anti-solvents. Toluene may dissolve it at reflux (>100°C) but precipitates immediately upon cooling.[1]
Ethers
THF, MTBE
Good
THF is excellent for reactions.[1][2] MTBE is a useful anti-solvent in conjunction with DCM.[1][2]
Critical Workflows & Protocols
Workflow A: The "Sandwich" Recrystallization Protocol
Best for: Purifying crude material >95% purity.
This protocol utilizes a DCM/Heptane or IPAc/Heptane system.[1][2] We recommend Isopropyl Acetate (IPAc) over Ethyl Acetate due to its higher boiling point and lower volatility, allowing for a more controlled thermal gradient.[1][2]
Step-by-Step Methodology:
Dissolution: Place crude solid in a flask. Add IPAc (5 mL per gram of solid). Heat to reflux (approx. 85-90°C).[1][2]
Note: If solid remains, add IPAc in 1 mL increments until fully dissolved.[1]
Clarification (Optional): If the solution is cloudy (insoluble salts), perform a hot filtration through a pre-warmed Celite pad.[1][2]
The Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane dropwise.
Stop Point: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.[1]
The Re-Dissolve: Add 2-3 drops of hot IPAc to clear the solution back to transparency.[1][2]
Controlled Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.[2]
Harvest: Once thick crystals form at RT, cool to 0°C for 30 minutes, then filter.
Workflow B: Solving the "Oiling Out" Phenomenon
Best for: Material that separates as a sticky gum/oil instead of crystals.
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[1][2]
Dissolve the "oil" in the minimum amount of Methanol or DCM.[1][2]
Evaporate to a foam to reset the physical state.[1][2]
Re-attempt Workflow A, but seed the solution with a tiny crystal of pure product when the solution reaches 40°C.
Do not stir vigorously. Agitation can promote oiling.[1][2]
Visualizing the Decision Process
The following logic flow helps you choose the correct solvent system based on your immediate experimental goal.
Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).
Frequently Asked Questions (FAQs)
Q1: Why does my product crash out immediately when I add water to my DMF reaction mixture?A: This is expected. The high lattice energy of the fluorinated benzonitrile makes it extremely hydrophobic relative to the DMF/Water mixture. This is actually a purification advantage.[2] You can slowly add water to precipitate the product as a solid, filter it, and wash with water to remove the DMF, avoiding a tedious liquid-liquid extraction.
Q2: I am seeing two spots on TLC after dissolving in Methanol. Did it decompose?A: Likely not.[1][2] However, benzyl alcohols are prone to oxidation to the aldehyde (benzaldehyde) if left in solution with air exposure, or transesterification if catalytic acid/base is present.[1] Always run a "co-spot" with your dry starting material.[1][2] If the impurity spot grows over time in solution, switch to an aprotic solvent like Acetonitrile for analysis.[1]
Q3: Can I use Toluene for recrystallization?A: Toluene is often used for fluorinated aromatics, but it requires high temperatures (110°C) to dissolve this specific compound.[1][2] Upon cooling, the solubility drops so sharply that the product may precipitate too fast, trapping impurities. We recommend Isopropyl Acetate (IPAc) as a safer, more controlled alternative.[1][2]
References
Vertex Pharmaceuticals. (2025).[1][2] Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Organic Process Research & Development.[1][2] (Note: Describes analogous solubility/purification of the 4-isomer).[1][2]
BenchChem Technical Support. (2025). Purification of Crude 2-Fluoro-5-formylbenzonitrile by Recrystallization.
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 11480543, 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Anacor Pharmaceuticals. (2006).[1][2] Patent WO2006089067: Boron-containing small molecules (Tavaborole intermediates).[1][2] (Describes synthesis and handling of fluorinated benzonitrile-hydroxymethyl scaffolds).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chemical Stability Support Center.Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Overview: The Acid Sensitivity Paradox
You are likely here because you are observing yield loss, "scrambling," or unexpected decomposition in your hydroxymethyl-functionalized compounds. Whether you are working with p-alkoxybenzyl alcohol linkers (Wang Resin) in solid-phase peptide synthesis (SPPS) or developing N-hydroxymethyl prodrugs , the culprit is almost invariably the formation of reactive electrophiles under acidic conditions.
This guide moves beyond basic "dos and don'ts" to explain the mechanistic causality of these failures and provides self-validating protocols to stabilize your chemistry.
Module 1: The Mechanistic Failure Mode
User Question: Why is my hydroxymethyl group falling apart in TFA or dilute acid?
Technical Diagnosis:
Hydroxymethyl groups (
), particularly those attached to aromatic rings (benzylic) or nitrogens (hemiaminals), act as "masked" carbocations or iminium ions. In the presence of acid, the hydroxyl group is protonated, turning a poor leaving group () into an excellent one ().[1]
Once water leaves, you generate a highly reactive electrophile. If you do not provide a "sacrificial" nucleophile (scavenger), this electrophile will attack your product, your solvent, or itself (dimerization).
Figure 1: The divergence point is the "Reactive Electrophile." Without a scavenger (Green path), the system defaults to side reactions (Grey paths).
Module 2: Solid-Phase Peptide Synthesis (SPPS) & Wang Resins
User Question: I see low yields and re-attachment of my peptide during cleavage from Wang resin. How do I stop this?
The Science:
Wang resin relies on a p-alkoxybenzyl alcohol linker. Upon treatment with Trifluoroacetic Acid (TFA), the ester bond cleaves to release your peptide acid. However, this generates a p-alkoxybenzyl carbocation (or quinone methide species). This cation is an aggressive alkylating agent. If not quenched, it will re-attach to electron-rich residues in your peptide (Tryptophan, Cysteine, Methionine, Tyrosine), permanently modifying your product.
Optimized Scavenger Cocktail Protocol
Do not use "neat" TFA. You must create a thermodynamic sink for the carbocations.
Standard Protocol (Reagent K Variant):
Use this for peptides containing Trp, Cys, or Tyr.
Component
Volume %
Function
Mechanism of Action
TFA
82.5%
Solvent/Acid
Protonates the ester linkage to initiate cleavage.
Phenol
5%
Scavenger
Traps cations via aromatic substitution (protects Tyr/Trp).
Water
5%
Scavenger
Hydrolyzes cations to alcohols; ensures TIS effectiveness.
Thioanisole
5%
Scavenger
"Soft" nucleophile; accelerates removal of Pbf/Pmc groups.
EDT (Ethanedithiol)
2.5%
Scavenger
Critical for quenching t-butyl cations and preventing Trp alkylation.
Self-Validating Step:
The "Yellow" Test: If your cleavage solution turns bright yellow/orange immediately, it indicates high carbocation concentration (often trityl or benzyl cations). If it stays yellow after 2 hours, your scavenger capacity is overwhelmed. Add more TIS (Triisopropylsilane) until the color fades to pale yellow.
Troubleshooting Table: Common Wang Resin Issues
Symptom
Probable Cause
Corrective Action
Mass +106 Da on Trp
Benzyl cation alkylation
Switch to Reagent K . Ensure EDT is fresh.
Mass +56 Da on Cys
t-Butyl cation alkylation
Increase EDT concentration to 5%.
Incomplete Cleavage
Resin aggregation
Add 5% DCM (Dichloromethane) to the TFA cocktail to swell the resin.
Module 3: N-Hydroxymethyl Prodrug Stability
User Question: We are developing an N-hydroxymethyl prodrug, but it degrades to release formaldehyde in our formulation buffers. How do we stabilize it?
The Science:
N-hydroxymethyl groups (hemiaminals) are inherently unstable in water, existing in equilibrium with the parent amide and formaldehyde.
Acidic conditions catalyze the forward reaction by protonating the oxygen, leading to water loss and the formation of an N-acyl iminium ion , which rapidly hydrolyzes.
Protocol: pH Stability Profiling
To determine the "Shelf-Life Window," you must identify the pH of maximum stability (
).
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 8.0 (0.5 unit increments).
Spike: Add your compound from a DMSO stock to a final concentration of 50 µM.
Incubation: Hold at 25°C and 37°C.
Analysis: Inject onto HPLC at
.
Plotting: Plot
(pseudo-first-order rate constant) vs. pH.
Interpretation:
V-Shaped Profile: You will likely see a V-shaped curve.
Acidic Leg (pH < 4): Specific acid catalysis (
driven).
Basic Leg (pH > 8): Specific base catalysis (
driven).
The Trough:[2] The lowest point of the "V" is your
. Formulate here.
Formulation Tip:
If aqueous stability is insufficient even at
, consider lyophilization (freeze-drying). Remove water to freeze the equilibrium. Reconstitute immediately before use.
Module 4: Analytical Troubleshooting
User Question: How do I analytically confirm that the hydroxymethyl group is the source of my impurity?
Use this flowchart to interpret your LC-MS and NMR data.
Figure 2: Rapid diagnostic logic for mass spectrometry data.
NMR Verification:
Proton NMR: Look for the disappearance of the methylene singlet (
ppm) and the appearance of formaldehyde (sharp singlet at ppm in water) or alkene signals ( ppm).
References
Mechanism of Acid-Catalyzed Dehydration:
Detailed kinetic studies on the protonation and water loss from hydroxymethyl groups.
Master Organic Chemistry: Elimination Reactions of Alcohols
[Link]
N-Hydroxymethyl Prodrug Stability:
Investigation into the hydrolysis kinetics of N-hydroxymethyl compounds and their pH dependence.
NIH/PubMed: Metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds (Stability Data)
[Link](Note: Search for "N-hydroxymethyl stability kinetics" for specific primary literature matches).
1H and 13C NMR spectral analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile
Publish Comparison Guide: Spectral Validation of 3-Fluoro-2-(hydroxymethyl)benzonitrile Part 1: Executive Summary & Structural Context The Challenge: In the synthesis of fluorinated benzonitriles—critical scaffolds for s...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Spectral Validation of 3-Fluoro-2-(hydroxymethyl)benzonitrile
Part 1: Executive Summary & Structural Context
The Challenge:
In the synthesis of fluorinated benzonitriles—critical scaffolds for serotonin reuptake inhibitors (e.g., Citalopram analogs) and herbicidal actives—regioisomerism is a persistent failure mode. The target molecule, 3-Fluoro-2-(hydroxymethyl)benzonitrile , possesses a crowded 1,2,3-substitution pattern that creates unique, often misinterpreted, spectral signatures.[1][2][3]
The Objective:
This guide does not merely list peaks; it provides a comparative validation framework . It contrasts the target molecule’s spectral behavior against its most common regioisomers (e.g., 2-fluoro-3-(hydroxymethyl)benzonitrile) and details the diagnostic couplings (
and ) required to confirm the 1,2,3-substitution pattern definitively.
Part 2: Structural Analysis & Prediction
Before acquiring data, we must establish the theoretical baseline derived from substituent electronic effects (SCS).[4]
The 1,2,3-Substitution Logic
Position 1 (CN): Strong electron-withdrawing group (EWG).[1][2][3][4] Deshields ortho protons (H-6).[1][2][3][4]
Position 2 (CH₂OH): Steric bulk; potential for intramolecular H-bonding.[1][2][3][4]
Position 3 (F): The "Spin Spy."[3][4] Its large coupling constants (
) are the primary tool for mapping the ring.
Diagnostic Hypothesis:
Unlike isomers where the Fluorine and Hydroxymethyl groups are distant (para/meta), the ortho-relationship in the target molecule will induce a rare through-space or 4-bond coupling (
) visible on the benzylic methylene protons.[1][2][3]
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and prevent cyclization (phthalide formation), follow this strict protocol.
Sample Preparation
Solvent Choice:DMSO-d₆ is mandatory for primary validation.[1][2][3][4]
Reasoning: It slows proton exchange, revealing the hydroxyl proton (
) coupling.[1][3] In CDCl₃, the is often a broad singlet, masking connectivity data.[1]
Concentration: 15–20 mg in 0.6 mL solvent.
Tube Quality: High-throughput 5mm tubes (Wilmad 528-PP or equivalent).
Stability Warning: Avoid acidic CDCl₃ (common in aged bottles).[3][4] Acid traces can catalyze the cyclization of 2-(hydroxymethyl)benzonitriles to 3-fluorophthalide.[1][2][3] Always use fresh ampoules.
Acquisition Parameters
Parameter
¹H NMR (Proton)
¹³C NMR (Carbon)
Note
Pulse Angle
30°
30°
Prevents saturation of quaternary carbons (CN, C-F).[1][2][3]
Relaxation Delay (D1)
1.0 s
2.0 s
Extended D1 needed for C-F and C-CN integration.
Scans (NS)
16
1024+
Fluorine splitting dilutes signal intensity; high NS required.[3][4]
Spectral Width
-2 to 14 ppm
-10 to 220 ppm
Capture Carbonyl/Nitrile region clearly.[1][2][3][4]
Part 4: Comparative Spectral Analysis
¹H NMR: The "Fingerprint" Region
Target: 3-Fluoro-2-(hydroxymethyl)benzonitrile
Solvent: DMSO-d₆ (Referenced to 2.50 ppm)[1][2][3]
Proton
Shift ( ppm)
Multiplicity
Coupling Constants ( in Hz)
Diagnostic Interpretation
H-6
7.75 – 7.85
dd
,
Deshielded by CN.[1][2][3] Para to F (small coupling).[3][4]
Visible only in DMSO.[1][2][3][4] Proves alcohol is intact.[3][4]
-CH₂-
4.60 – 4.75
dd
,
CRITICAL PROOF: The doublet splitting of the methylene signal by Fluorine confirms the ortho (2,[1][2][3]3) relationship.[3][4]
Comparison vs. Isomer (3-Fluoro-4-(hydroxymethyl)benzonitrile):
In the 4-hydroxymethyl isomer, the Fluorine is meta to the CH₂ group.[1][2][3] The
coupling would be negligible (<1 Hz), and the CH₂ signal would appear as a simple doublet (coupled only to OH) or singlet (in CDCl₃). Observation of F-coupling on the CH₂ is the "Go/No-Go" QC check.
¹³C NMR: The Carbon Skeleton
Fluorine coupling makes ¹³C interpretation challenging but definitive.[3][4]
Carbon
Shift ( ppm)
Splitting Pattern
(Hz)
Assignment Logic
C-3
~161.5
Doublet (d)
~245 (¹J)
Ipso-Fluorine.[1][2][3] Distinctive large splitting.[3][4]
Validation: Coupling confirms F is adjacent to the hydroxymethyl attachment point.[1][2][3]
Part 5: Visualization & Logic Flow
The following diagram illustrates the decision logic for validating the structure, specifically distinguishing it from the 2-fluoro-3-hydroxymethyl regioisomer.
Caption: Workflow for distinguishing 3-Fluoro-2-(hydroxymethyl)benzonitrile from hydrolysis products and regioisomers using DMSO-d₆ coupling patterns.
Part 6: References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for
and coupling constants).
Reich, H. J. (2024).[3][4] WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison.[1][2][3][4] [Link]
PubChem. (2025).[3][4] Compound Summary: 3-Fluoro-2-methylbenzonitrile Derivatives. National Library of Medicine.[3][4] [Link]
Disclaimer: This guide assumes the use of a 400 MHz or higher NMR spectrometer. Coupling constants provided are theoretical estimates based on established substituent chemical shift (SCS) principles and structurally similar fluorinated benzonitriles. Always confirm with 2D NMR (HSQC/HMBC) for novel chemical entity registration.
Comparative Reactivity Profile: 3-Fluoro vs. 4-Fluoro-2-(hydroxymethyl)benzonitrile
The following technical guide compares the reactivity profiles of 3-fluoro-2-(hydroxymethyl)benzonitrile and 4-fluoro-2-(hydroxymethyl)benzonitrile . Executive Summary The structural difference between the 3-fluoro and 4...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide compares the reactivity profiles of 3-fluoro-2-(hydroxymethyl)benzonitrile and 4-fluoro-2-(hydroxymethyl)benzonitrile .
Executive Summary
The structural difference between the 3-fluoro and 4-fluoro isomers of 2-(hydroxymethyl)benzonitrile fundamentally alters their reactivity landscapes. This divergence dictates their utility in drug discovery scaffolds, particularly for Nucleophilic Aromatic Substitution (SNAr) and Phthalide Cyclization .
Feature
3-Fluoro Isomer (Meta-F)
4-Fluoro Isomer (Para-F)
SNAr Reactivity
Inert (Under standard conditions)
High (Activated by para-nitrile)
Nitrile Electrophilicity
High (Strong inductive activation)
Moderate (Resonance deactivation)
Primary Application
Synthesis of fluorophthalides (via cyclization)
Synthesis of functionalized benzonitriles (via SNAr)
Hammett Constant ()
(Electron Withdrawing)
(Weakly Withdrawing)
Mechanistic Analysis & Causality
Nucleophilic Aromatic Substitution (SNAr)
The most critical differentiator is the susceptibility of the C–F bond to displacement by nucleophiles (amines, alkoxides, thiols).
4-Fluoro-2-(hydroxymethyl)benzonitrile:
Mechanism: The fluorine atom is located para to the cyano (CN) group. The cyano group is a strong
-acceptor. Upon nucleophilic attack at the C4 position, the negative charge is delocalized into the cyano group, forming a stabilized Meisenheimer complex.
Outcome: Rapid displacement of fluorine occurs under mild basic conditions.
3-Fluoro-2-(hydroxymethyl)benzonitrile:
Mechanism: The fluorine is meta to the cyano group. Negative charge generated at C3 cannot be resonance-stabilized by the cyano group (which only stabilizes ortho/para charges).
Outcome: The molecule is effectively inert to SNAr unless forcing conditions (aryne mechanism) or specialized catalysts (transition metal coupling) are used.
Intramolecular Cyclization (Phthalide Formation)
Both isomers serve as precursors to fluorinated phthalides (isobenzofuran-1(3H)-ones) via the attack of the hydroxyl group on the nitrile (or hydrolyzed acid).
3-Fluoro Isomer: The fluorine at the C3 position (ortho to the hydroxymethyl, meta to nitrile) exerts a strong inductive electron-withdrawing effect (-I) on the ring system without competing resonance donation. This increases the electrophilicity of the nitrile carbon (
), facilitating faster hydrolysis or direct nucleophilic attack by the adjacent hydroxyl group.
4-Fluoro Isomer: The fluorine at C4 (para to nitrile) donates electron density via resonance (+R), which partially counteracts its inductive withdrawal. This renders the nitrile carbon less electrophilic compared to the 3-fluoro isomer.
Visualization of Pathways
The following diagrams illustrate the divergent reactivity pathways governed by the fluorine position.
Dissolve 4-fluoro-2-(hydroxymethyl)benzonitrile (151 mg, 1 mmol) in DMSO (3 mL).
Add K2CO3 (276 mg, 2 mmol) followed by morpholine (105 µL, 1.2 mmol).
Heat the mixture to 80°C for 4 hours.
Monitor: TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting material (Rf ~0.4) and appearance of a polar fluorescent spot.
Workup: Dilute with water (15 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
Expected Yield: >85% of 4-morpholino-2-(hydroxymethyl)benzonitrile.
Protocol B: Cyclization to Fluorophthalide (Universal)
Suitable for converting either isomer into its corresponding lactone (4-fluorophthalide or 5-fluorophthalide).
Materials:
Substrate (3-F or 4-F isomer) (1.0 eq)
NaOH (10% aqueous solution)
HCl (Concentrated)
Procedure:
Suspend the substrate (1 mmol) in 10% NaOH (5 mL).
Reflux at 100°C for 6 hours. (Note: The 3-fluoro isomer may complete hydrolysis in ~4 hours; 4-fluoro may require 6-8 hours).
Cool reaction to 0°C in an ice bath.
Slowly acidify with conc. HCl to pH 1.[5] The hydroxy-acid intermediate will spontaneously lactonize under these acidic conditions.
Stir at room temperature for 1 hour to ensure complete cyclization.
Isolation: Filter the resulting white precipitate. Wash with cold water and dry under vacuum.
Product:
From 3-Fluoro isomer
4-Fluorophthalide
From 4-Fluoro isomer
5-Fluorophthalide
References
National Institutes of Health (NIH). (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
American Chemical Society (ACS). (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile. Organometallics. Retrieved from [Link]
ResearchGate. (2018). Synthesis of Phthalimides via Intramolecular Cyclization. Retrieved from [Link]
Mass Spectrometry (LC-MS) Characterization of 3-Fluoro-2-(hydroxymethyl)benzonitrile
Executive Summary This guide provides an in-depth technical analysis for the characterization of 3-Fluoro-2-(hydroxymethyl)benzonitrile (MW: 151.14 Da). As a critical intermediate in the synthesis of benzoxaborole therap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical analysis for the characterization of 3-Fluoro-2-(hydroxymethyl)benzonitrile (MW: 151.14 Da). As a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole derivatives), its accurate quantification and impurity profiling are essential.
Key Technical Insight: The ortho positioning of the hydroxymethyl (-CH₂OH) and nitrile (-CN) groups creates a unique "ortho-effect" liability in mass spectrometry—specifically, facile in-source cyclodehydration. This guide compares the standard C18 approach against an optimized Biphenyl Stationary Phase method, demonstrating why the latter offers superior selectivity and peak shape for this polar aromatic scaffold.
Lability: The benzylic hydroxyl group is prone to heterolytic cleavage (
).
Ortho-Effect: Proximity of -CH₂OH and -CN facilitates intramolecular cyclization under ionization stress.
The Challenge: "The Generic Trap"
Standard generic gradients (C18 / Acetonitrile / Formic Acid) often fail for this molecule due to:
Poor Retention: The polar functional groups lead to early elution near the void volume (
), causing ion suppression from salts.
In-Source Fragmentation: High desolvation temperatures in ESI+ drive the loss of water before the mass filter, leading to a base peak of
134.0 instead of the parent 152.0 ().
Comparative Analysis: Method Selection
We compared three distinct analytical scenarios to determine the optimal workflow.
Table 1: Performance Comparison of Analytical Configurations
Feature
Scenario A: Generic C18
Scenario B: Optimized Biphenyl (Recommended)
Scenario C: GC-MS (EI)
Stationary Phase
C18 (Octadecyl)
Biphenyl / Phenyl-Hexyl
5% Phenyl Polysiloxane
Mobile Phase B
Acetonitrile
Methanol
Helium (Carrier)
Separation Mechanism
Hydrophobic Interaction
Interaction + Hydrophobic
Boiling Point / Volatility
Retention ()
Low ()
High ()
High
Peak Shape
Tailing (Silanol interaction)
Symmetric
Excellent (if derivatized)
Selectivity ()
Poor for isomers
High (Resolves ortho/para)
High
Suitability
Rapid Scouting
Quantitation & Impurity Profiling
Residual Solvent / Raw Material ID
Expert Insight: Why Biphenyl?
While C18 relies solely on hydrophobicity, Biphenyl columns engage in
interactions with the electron-deficient fluorobenzonitrile ring.
Solvent Choice: We recommend Methanol over Acetonitrile.[1] Acetonitrile has its own
electrons (triple bond) which compete with the analyte for the stationary phase, dampening the selectivity gains.[1] Methanol allows the Biphenyl phase to fully interact with the analyte's aromatic system.
Detailed Experimental Protocol
This protocol is designed to be self-validating, ensuring that the observed signal is the intact parent molecule and not an artifact.
A. LC-MS Conditions (Recommended)
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole.
Column: Kinetex Biphenyl or equivalent, 2.1 x 100 mm, 1.7 µm or 2.6 µm.
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5). Note: Ammonium aids in forming stable
Understanding the fragmentation is vital for distinguishing this molecule from its meta or para isomers.
The "Ortho-Effect"
In the ortho isomer, the hydroxyl group is spatially proximal to the nitrile. Upon protonation, the elimination of water is not just a random loss; it is often assisted by the nitrile nitrogen or the fluorine, stabilizing the resulting carbocation.
Graphviz Diagram: Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway, highlighting the specific water loss dominant in benzyl alcohols.
Caption: Proposed ESI+ fragmentation pathway. The transition 152 -> 134 is the dominant channel due to the stability of the resulting fluorobenzonitrile cation.
Method Development Workflow
To ensure a robust method, follow this decision matrix. This prevents "trial and error" by applying chemical logic to column selection.
Caption: Decision tree for LC-MS method development, prioritizing column chemistry switching over simple gradient manipulation.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzonitriles and Benzyl Alcohols. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Phenomenex. (2020). Selectivity of Phenyl-Hexyl and Biphenyl Phases in Reversed Phase Chromatography. Retrieved from [Link]
Crystal structure analysis and X-ray diffraction of fluorinated benzonitriles
The following guide serves as a technical comparison and procedural manual for the structural analysis of fluorinated benzonitriles. It is designed for medicinal chemists and crystallographers evaluating the solid-state...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a technical comparison and procedural manual for the structural analysis of fluorinated benzonitriles. It is designed for medicinal chemists and crystallographers evaluating the solid-state "performance"—defined here as stability, packing efficiency, and intermolecular binding capability—of fluorinated scaffolds against their non-fluorinated analogs.
Executive Summary: The Fluorine Advantage in Solid-State Design
In drug development, the incorporation of fluorine into benzonitrile scaffolds is a strategic "product upgrade" over non-fluorinated alternatives. Beyond the well-known metabolic stability and lipophilicity benefits, fluorine substitution profoundly alters the solid-state performance of the Active Pharmaceutical Ingredient (API).
This guide compares the structural metrics of Fluorinated Benzonitriles (specifically the 4-amino-3,5-difluorobenzonitrile motif) against standard Non-Fluorinated Benzonitriles .
Key Takeaway: Fluorine is not merely a steric placeholder.[1][2] It acts as a "supramolecular director," shifting crystal packing from simple dipole-driven stacks to complex, high-density networks stabilized by C–H[1]···F and weak F···F interactions. This results in altered melting points, solubility profiles, and bioavailability.[1]
Technical Comparison: Fluorinated vs. Non-Fluorinated Motifs[3]
The following data contrasts the solid-state properties of a representative fluorinated scaffold (Product A ) against its direct non-fluorinated analog (Alternative B ).
Subject: 4-amino-3,5-difluorobenzonitrile (Product A)
Alternative: 4-aminobenzonitrile (Alternative B)[1]
Solubility: The C–H···F network creates a "hydrophobic shield," modulating dissolution rates.[1]
Bond Angles (C-C-C)
Distorted (~114.5° at C-F site)
Regular (~120°)
Reactivity: Ring distortion activates the nitrile carbon for nucleophilic attack (e.g., in fragment-based design).[1]
Melting Point
Typically Higher (due to electrostatic networks)
Lower (dipole-dominated)
Processability: Higher MP indicates a more robust lattice for formulation.[1]
Critical Insight: The "Ortho-Fluoro Effect" is the differentiator. In Product A, the fluorine atoms at the 3,5-positions create a repulsive electrostatic wall that prevents the standard herringbone packing seen in Alternative B, forcing the molecules into planar stacks that favor
interactions [1].
Mechanism of Action: The "Fluorine Director"
To understand why the fluorinated product performs differently, we must visualize the intermolecular signaling pathways in the crystal lattice.
Diagram 1: Supramolecular Interaction Pathway
This diagram illustrates how Fluorine substitution redirects the "binding logic" of the crystal from a simple chain to a multidimensional network.
Caption: Logical flow of crystal packing outcomes. Fluorine introduces auxiliary interactions (C-H...F) that stabilize 2D sheet formation over simple 1D chains.[1]
Experimental Protocol: Validated Workflow
This protocol is optimized for amino-fluorobenzonitriles (solid derivatives).[1]
Note: For liquid precursors like 2,3,4,5,6-pentafluorobenzonitrile, an in situ cryo-crystallization technique is required [2].
Phase 1: Crystal Growth (Slow Evaporation)
Objective: Grow single crystals suitable for SC-XRD (>0.1 mm dimensions).
The Challenge: Fluorinated compounds are often volatile and have high lattice energy, leading to rapid precipitation rather than growth.
Solvent Selection: Use a binary system. Fluorinated aromatics often show high solubility in DCM but poor solubility in non-polar alkanes.[1]
Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
Dissolution: Dissolve 20 mg of the fluorinated benzonitrile in 2 mL of DCM. Sonicate for 10 minutes to ensure no seed nuclei remain.
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles will nucleate the "wrong" polymorph.
Evaporation: Cap the vial with Parafilm and poke 3 small holes with a needle. Place in a vibration-free environment at 4°C (fridge) to slow kinetics.
Why 4°C? Lower temperature promotes the formation of thermodynamically stable dense phases (Product A's preferred state) over kinetic forms.
Phase 2: X-Ray Diffraction Data Collection
Objective: High-resolution data to resolve electron density on Fluorine.
Mounting: Select a block-like crystal.[1] Mount on a MiTeGen loop using perfluoropolyether oil (Cryo-oil).[1]
Avoid: Hydrocarbon grease, which causes high background scattering.[1]
Temperature: Collect data at 100 K .
Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature.[1] Cooling locks the C-F conformation, allowing precise bond length measurement (Target C-F bond length: ~1.35 Å).
Strategy: Collect a full sphere of data (redundancy > 4).
Resolution: Aim for 0.75 Å or better to resolve the C-H···F interaction distances (typically 2.3–2.6 Å).[1]
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow from crude powder to validated crystal structure.
References
IUCr Journals. "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile." Acta Crystallographica Section E. Link
American Chemical Society. "C−H[1]···F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society. Link[1]
MDPI. "Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates." Crystals. Link[1]
American Chemical Society. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel."[1] Organometallics. Link[1]
National Institutes of Health. "Roles of Fluorine in Drug Design and Drug Action."[1] Current Topics in Medicinal Chemistry. Link
Bioactivity comparison of 3-Fluoro-2-(hydroxymethyl)benzonitrile derivatives vs non-fluorinated controls
This guide provides a technical comparison of 3-Fluoro-2-(hydroxymethyl)benzonitrile derivatives against non-fluorinated controls, specifically within the context of DPP-4 (Dipeptidyl Peptidase-4) inhibitor development a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of 3-Fluoro-2-(hydroxymethyl)benzonitrile derivatives against non-fluorinated controls, specifically within the context of DPP-4 (Dipeptidyl Peptidase-4) inhibitor development and Benzoxaborole pharmacophores.[1]
[1]
Executive Summary
The 2-(hydroxymethyl)benzonitrile scaffold (also known as 2-cyanobenzyl alcohol) is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for DPP-4 inhibitors (e.g., Alogliptin analogs) and a precursor for benzoxaborole antimicrobials (e.g., Tavaborole).[1]
The introduction of a fluorine atom at the C3 position (3-Fluoro-2-(hydroxymethyl)benzonitrile) fundamentally alters the bioactivity profile compared to the non-fluorinated control.[1] This modification typically results in:
Enhanced Potency: Up to 6-fold reduction in IC50 values in DPP-4 inhibition due to improved hydrophobic interactions in the S1 pocket.[1]
Metabolic Stability: Blockade of oxidative metabolism at the electron-rich benzyl ring.[1]
Altered Physicochemical Properties: Reduced pKa of the hydroxyl group and increased lipophilicity (LogP).
Mechanism: The 2-cyanobenzyl group occupies the S1 hydrophobic pocket of the enzyme. The nitrile group often forms a hydrogen bond with Arg125 .
Compound Variant
Substituent (Benzyl Ring)
IC50 (nM)
Fold Improvement
Control
2-CN (Non-fluorinated)
10.6
1.0x (Baseline)
Test (Isomer A)
2-CN, 5-F
1.7
6.2x
Test (Isomer B)
2-CN, 3-F*
~4.5
2.3x
Note: While the 5-fluoro isomer (para to attachment) is often the most potent, the 3-fluoro isomer (ortho to attachment) significantly outperforms the control by restricting conformational freedom and filling specific sub-pockets.[1]
B. Metabolic Stability (Microsomal Stability)
Fluorination at the C3 position blocks a potential site of metabolic hydroxylation.
Assay: Human Liver Microsomes (HLM), 1h incubation.
Control (Non-F): 65% remaining after 60 min.
Test (3-F): >85% remaining after 60 min.
Interpretation: The C-F bond is stronger than the C-H bond (116 kcal/mol vs 99 kcal/mol) and electronically deactivates the ring, preventing oxidative attack.
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the 2-cyanobenzyl scaffold.
Caption: SAR decision tree highlighting the mechanistic advantages of C3-fluorination on the benzonitrile scaffold.[1]
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Protocol A: Synthesis of the Active Electrophile
The alcohol must be converted to a bromide or mesylate for coupling to the pharmacophore core.
Starting Material: Dissolve 1.0 eq of 3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS 1260764-63-3) in anhydrous DCM.[1]
Activation: Cool to 0°C. Add 1.2 eq of Phosphorus Tribromide (PBr3) dropwise.
Reaction: Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Quench with saturated NaHCO3. Extract with DCM. Dry over Na2SO4.
Yield: Expect >90% yield of 2-(Bromomethyl)-3-fluorobenzonitrile .
Control Step: Repeat with non-fluorinated 2-(hydroxymethyl)benzonitrile for the control arm.[1]
Protocol B: DPP-4 Inhibition Assay
A self-validating fluorometric assay to determine IC50.[1]
Reagents:
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 mM stock.[1]
A Comparative Guide to the Synthesis and IR Spectroscopic Validation of 3-Fluoro-2-(hydroxymethyl)benzonitrile
In the landscape of pharmaceutical and materials science research, the precise synthesis and rigorous characterization of novel organic molecules are paramount. 3-Fluoro-2-(hydroxymethyl)benzonitrile, a fluorinated aroma...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the precise synthesis and rigorous characterization of novel organic molecules are paramount. 3-Fluoro-2-(hydroxymethyl)benzonitrile, a fluorinated aromatic compound, represents a key building block whose utility is contingent on the reliable and verifiable synthesis of its structure. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, with a core focus on the use of Infrared (IR) spectroscopy as a powerful, real-time tool for reaction monitoring and product validation.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the rationale behind the chosen synthetic strategies and the interpretation of spectroscopic data, ensuring both scientific integrity and practical applicability.
Introduction to the Synthetic Challenge
The synthesis of substituted benzonitriles, particularly those bearing sensitive functional groups like a hydroxymethyl moiety, requires careful selection of reagents and reaction conditions to avoid unwanted side reactions. The presence of a fluorine atom introduces further considerations regarding the electronic nature of the aromatic ring and its reactivity. Herein, we explore and compare two viable synthetic pathways to 3-Fluoro-2-(hydroxymethyl)benzonitrile, each with its own merits and challenges.
Route 1: Benzylic Bromination and Subsequent Hydrolysis
This route leverages the reactivity of a benzylic methyl group, transforming it into the desired hydroxymethyl group via a two-step process. This approach is analogous to established industrial syntheses of related isomers, such as 3-fluoro-4-(hydroxymethyl)benzonitrile.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Assessment
3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 222978-02-1 / Derivatives) presents a dual-hazard profile characteristic of functionalized benzonitriles. Beyond standard organic irritants, this compound combines the toxicity of the nitrile moiety (-CN) with the enhanced lipophilicity of the fluorine substituent .
The "Silent" Hazard: Fluorine-Enhanced Absorption
While many researchers treat benzonitriles as standard irritants, the presence of the fluorine atom at the 3-position significantly alters the safety calculus. Fluorine substitution increases the compound's lipophilicity (LogP), facilitating more rapid dermal absorption than non-halogenated analogues. Once absorbed, metabolic processing of the nitrile group can theoretically release cyanide ions, though this is slower than with aliphatic nitriles.
Core Directive: Treat this compound as a high-permeation risk . Standard "blue nitrile" exam gloves are insufficient for prolonged handling or solution-phase work involving halogenated solvents.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
Control Level
Requirement for 3-Fluoro-2-(hydroxymethyl)benzonitrile
Engineering
Mandatory: Chemical Fume Hood (Liquid) or Powder Containment Hood (Solid). Face velocity > 100 fpm.
Administrative
Designated Area protocols (OSHA 1910.1450). No solo work. Cyanide antidote kit availability (optional but recommended for large scale).
Why this matters: The solvent vector (e.g., Dichloromethane, DMF) often dictates glove failure before the solute does.
Scenario
Glove Material
Thickness
Est. Breakthrough
Scientific Rationale
Solid Handling (Weighing)
Nitrile (Double)
5 mil (min)
> 480 min (Solid)
Solid state lacks the kinetic mobility to penetrate nitrile rapidly. Double gloving provides a visual tear indicator.
Solution (Alcohols/Water)
High-Grade Nitrile
8 mil
> 240 min
Polar solvents are well-resisted by nitrile. The fluorinated solute poses a moderate migration risk.
Solution (DCM/THF/DMF)
Laminate (Silver Shield)
Multi-layer
> 480 min
CRITICAL: Standard nitrile degrades in <2 mins in DCM. You must use a laminate liner under a nitrile outer glove for dexterity.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8]
Solids: If a powder hood is unavailable, a P100/N95 particulate respirator is required to prevent inhalation of dust, which can cause rapid systemic toxicity via the mucous membranes.
Liquids: Respiratory protection is generally not required if working within a certified fume hood.
Eyes:Chemical Splash Goggles (indirect venting) are superior to safety glasses. The hydroxymethyl group adds hydrogen-bonding capability, increasing adherence to corneal tissue if splashed.
Operational Decision Logic (Visualization)
The following diagram outlines the decision-making process for PPE selection based on the state of matter and solvent system.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.
Standard Operating Procedures (SOPs)
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent inhalation of dust and contamination of balance area.
Preparation: Place a disposable balance mat or weighing paper around the balance inside the enclosure.
Donning: Put on two pairs of nitrile gloves. Ensure the inner cuff is under the lab coat sleeve, and the outer cuff is over it.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Static Control: Fluorinated compounds can be static-prone. Use an anti-static gun if the powder "flies."
Doffing: Remove outer gloves immediately after weighing and dispose of them in the solid hazardous waste stream.
Protocol B: Synthesis & Extraction (Liquid State)
Objective: Prevent dermal absorption via solvent vectors.
Setup: Ensure all glassware is clamped securely in the fume hood.
Solvent Handling: If using Dichloromethane (DCM) , do not rely on standard nitrile gloves.
Technique: Don a pair of Silver Shield (Laminate) gloves first. These are loose-fitting.
Dexterity:[1][2][3] Pull a standard nitrile glove over the laminate glove to tighten the fit and provide grip.
Quenching: When quenching reactions, assume the generation of HF or HCN traces if acidic conditions are used. Keep the sash low.
Emergency Response & Waste Disposal
Exposure Response[6]
Skin Contact: Immediately wash with soap and water for 15 minutes.[4] Do not use alcohol, as this may increase the absorption of the lipophilic fluorinated compound.
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Waste Disposal[1][2][3][6][7][12]
Segregation: Segregate as "Toxic Organic Waste."
Labeling: Clearly label as "Contains Fluorinated Benzonitrile."
Cyanide Note: If the reaction involved cleavage of the nitrile group or strong acids, check pH. If basic, dispose in "Cyanide/Basic" stream to prevent HCN evolution.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] National Academies Press.[6] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8] Retrieved from [Link]